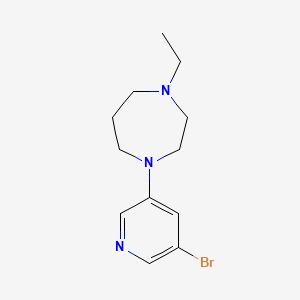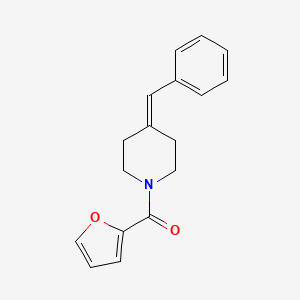![molecular formula C16H18FN3O B7584482 N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)
N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the piperidine class of compounds, which are known for their diverse range of biological activities. In
科学研究应用
N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide has been studied for its potential applications in scientific research. One of the major applications of this compound is in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is known to play a role in the modulation of neurotransmitter release. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide is not fully understood. However, it is known to bind to the sigma-1 receptor, which is a transmembrane protein that is found in various tissues throughout the body. The sigma-1 receptor is known to play a role in the regulation of ion channels, neurotransmitter release, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in the regulation of mood and emotion. It has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the major advantages of using N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
未来方向
There are a number of future directions for the study of N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide. One area of research is the development of more selective sigma-1 receptor ligands. This could lead to the development of more effective treatments for neurological disorders. Another area of research is the study of the role of the sigma-1 receptor in cancer. It has been shown to play a role in the regulation of cell survival and proliferation, and may be a potential target for the development of anticancer drugs. Overall, the study of this compound has the potential to lead to new insights into the role of the sigma-1 receptor in various physiological and pathological processes.
合成方法
The synthesis method of N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide involves a series of chemical reactions. The starting materials for the synthesis are 7-fluoroquinoline-2-carboxylic acid, piperidine, and acetic anhydride. The first step in the synthesis involves the conversion of 7-fluoroquinoline-2-carboxylic acid to 7-fluoroquinoline-2-carboxamide. This is achieved by reacting the acid with ammonia in the presence of a catalyst. The resulting amide is then reacted with piperidine in the presence of a base to form this compound. The final step in the synthesis involves the acetylation of the amine group using acetic anhydride.
属性
IUPAC Name |
N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-11(21)18-14-3-2-8-20(10-14)16-7-5-12-4-6-13(17)9-15(12)19-16/h4-7,9,14H,2-3,8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDQAWXQCXYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C2=NC3=C(C=CC(=C3)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)


![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)



![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)


![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)

